8-Bromo-2-methyl-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one
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Overview
Description
8-Bromo-2-methyl-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one is a chemical compound belonging to the benzodiazepine family Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other conditions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2-methyl-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one typically involves the bromination of a precursor compound followed by cyclization. One common method involves the reaction of 2-methyl-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one with bromine in the presence of a suitable solvent and catalyst . The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is typically carried out in batch reactors with precise control over reaction parameters to ensure consistency and quality. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-2-methyl-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
8-Bromo-2-methyl-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 8-Bromo-2-methyl-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one involves its interaction with specific molecular targets in the body. It is believed to bind to benzodiazepine receptors in the central nervous system, modulating the activity of neurotransmitters such as gamma-aminobutyric acid (GABA). This interaction leads to various physiological effects, including sedation, anxiolysis, and muscle relaxation .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one: Lacks the bromine atom, resulting in different chemical properties.
8-Chloro-2-methyl-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one: Similar structure but with a chlorine atom instead of bromine.
8-Fluoro-2-methyl-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one: Contains a fluorine atom, leading to different reactivity and applications
Uniqueness
The presence of the bromine atom in 8-Bromo-2-methyl-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C10H11BrN2O |
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Molecular Weight |
255.11 g/mol |
IUPAC Name |
8-bromo-2-methyl-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one |
InChI |
InChI=1S/C10H11BrN2O/c1-6-5-12-10(14)8-3-2-7(11)4-9(8)13-6/h2-4,6,13H,5H2,1H3,(H,12,14) |
InChI Key |
AFPMJFQHQOBIEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC(=O)C2=C(N1)C=C(C=C2)Br |
Origin of Product |
United States |
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